9,10-Anthracenedione, 1-(3-aminopropoxy)-
Description
General Significance of Substituted Anthracenediones in Academic Chemistry
Substituted 9,10-anthracenediones are a class of compounds that have garnered considerable attention in academic and industrial research. Their planar tricyclic aromatic system is a key feature that allows for effective intercalation with DNA, a property that has been extensively exploited in the development of anticancer agents. biointerfaceresearch.comnih.gov Beyond their medicinal applications, these compounds are also known for their use as dyes and pigments, owing to their strong absorption of light in the visible spectrum. biointerfaceresearch.com The versatility of the anthracenedione core allows for a wide range of chemical modifications, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired functions. biointerfaceresearch.com Research in this area often focuses on synthesizing new derivatives and evaluating their biological activities or material properties. biointerfaceresearch.comresearchgate.net
Contextualizing Alkoxyamino-Substituted Anthracenediones within Advanced Organic Chemistry
The introduction of an alkoxyamino substituent, such as the 1-(3-aminopropoxy) group, onto the anthracenedione framework adds another layer of chemical complexity and potential functionality. The ether linkage provides flexibility, while the terminal amino group can act as a key interaction site, for instance, through hydrogen bonding or by serving as a point of attachment for other molecular fragments. In the context of medicinal chemistry, the presence of aminoalkylamino or similar chains has been shown to be crucial for the biological activity of several potent anticancer drugs. biointerfaceresearch.com From a synthetic standpoint, the preparation of such derivatives often involves nucleophilic substitution reactions on a suitably functionalized anthracenedione precursor. nih.gov
Rationale for Investigating 9,10-Anthracenedione, 1-(3-aminopropoxy)- Structure-Activity Relationships
The investigation into the structure-activity relationships (SAR) of "9,10-Anthracenedione, 1-(3-aminopropoxy)-" is driven by the desire to understand how its specific molecular features translate into its chemical and biological behavior. By systematically modifying the structure, for example by altering the length of the alkoxy chain or the nature of the amine, researchers can probe the key interactions that govern its activity. Such studies are fundamental to the rational design of new molecules with enhanced or novel properties. For instance, in the realm of drug discovery, SAR studies can guide the optimization of a lead compound to improve its efficacy and reduce side effects. nih.gov While specific research on the SAR of "9,10-Anthracenedione, 1-(3-aminopropoxy)-" is not extensively documented in publicly available literature, the principles of SAR are central to the broader field of substituted anthracenediones.
Interactive Data Tables
Below are tables summarizing key identifiers and physicochemical properties for "9,10-Anthracenedione, 1-(3-aminopropoxy)-" and its parent compound, 9,10-Anthracenedione.
Table 1: Compound Identification
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 9,10-Anthracenedione, 1-(3-aminopropoxy)- | 131011-95-5 | C₁₇H₁₅NO₃ | 281.31 |
| 9,10-Anthracenedione | 84-65-1 | C₁₄H₈O₂ | 208.21 |
Table 2: Physicochemical Properties
| Property | 9,10-Anthracenedione, 1-(3-aminopropoxy)- | 9,10-Anthracenedione |
| Appearance | Not specified | Yellow solid |
| Melting Point | Not specified | 286 °C |
| Boiling Point | Not specified | 379.8 °C |
| Solubility | Not specified | Insoluble in water, soluble in hot organic solvents |
Properties
CAS No. |
131011-95-5 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-(3-aminopropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO3/c18-9-4-10-21-14-8-3-7-13-15(14)17(20)12-6-2-1-5-11(12)16(13)19/h1-3,5-8H,4,9-10,18H2 |
InChI Key |
NBWAZIMZWZUAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCCCN |
Origin of Product |
United States |
Synthetic Methodologies for 9,10 Anthracenedione, 1 3 Aminopropoxy and Analogues
Strategic Approaches to 9,10-Anthracenedione Core Functionalization
The functionalization of the 9,10-anthracenedione core is a complex task due to the presence of electron-withdrawing carbonyl groups which deactivate the aromatic rings. colab.ws However, several classical and modern strategies have been developed to introduce a wide range of substituents.
Key industrial methods for producing the basic anthraquinone (B42736) structure include:
Oxidation of anthracene: This is a common method, often employing an oxidant like chromium(VI). wikipedia.org
Friedel–Crafts reaction: This approach involves the reaction of benzene (B151609) with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), proceeding through an o-benzoylbenzoic acid intermediate. This method is particularly useful for creating substituted anthraquinones. wikipedia.org
Diels-Alder reaction: The cycloaddition of naphthoquinone and butadiene, followed by an oxidative dehydrogenation step, provides another route to the anthraquinone core. wikipedia.orgnih.gov
Once the core is formed, further modifications can be made. The introduction of functional groups can be achieved through various reactions, including nucleophilic substitution on haloanthraquinones, nitration followed by reduction to amino groups, and sulfonation. google.com More advanced techniques involve transition-metal-catalyzed cross-coupling reactions and C-H functionalization, which allow for the precise installation of substituents. colab.wsacs.org For instance, the Mannich reaction can be used to introduce aminoalkyl substituents, although it typically requires the presence of strong activating groups on the anthraquinone ring. colab.ws
Specific Synthetic Pathways for 1-(3-aminopropoxy) Substitutions
The introduction of the 1-(3-aminopropoxy) side chain onto the 9,10-anthracenedione scaffold requires a targeted, multi-step approach. This specific substitution pattern is not commonly detailed in readily available literature, but its synthesis can be inferred from established methods for creating similar alkoxy and aminoalkyl derivatives.
A plausible synthetic route to 9,10-Anthracenedione, 1-(3-aminopropoxy)- would begin with a suitably functionalized precursor, such as 1-hydroxy-9,10-anthraquinone. The synthesis would likely proceed as follows:
Alkylation of the Hydroxyl Group: The phenolic hydroxyl group of 1-hydroxy-9,10-anthraquinone is first reacted with a bifunctional three-carbon linker. A suitable reagent would be 1-bromo-3-chloropropane (B140262) or N-(3-bromopropyl)phthalimide. This reaction, typically a Williamson ether synthesis, is carried out in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). arkat-usa.org This step attaches the three-carbon chain to the anthraquinone core via an ether linkage.
Introduction of the Amino Group: If a reagent like 1-bromo-3-chloropropane was used, the terminal chlorine atom would then be displaced by an amine source, such as ammonia (B1221849) or a protected amine, to form the aminopropoxy chain. mdpi.com Alternatively, if N-(3-bromopropyl)phthalimide was used, the synthesis would conclude with the deprotection of the phthalimide (B116566) group (e.g., using hydrazine) to release the free primary amine, yielding the final product, 9,10-Anthracenedione, 1-(3-aminopropoxy)-.
This multi-step process allows for the controlled installation of the aminopropoxy side chain at the desired position on the anthraquinone nucleus.
Synthesis of Key 9,10-Anthracenedione, 1-(3-aminopropoxy)- Analogues and Derivatives
Research into the biological activity of anthraquinones has led to the synthesis of numerous analogues, particularly those with alkylamino and alkoxy side chains, which have shown significant cytotoxic effects against various cancer cell lines. nih.govcapes.gov.br
A general strategy for introducing diverse side chains involves starting with polyhydroxyanthraquinones. For example, 1,3-dihydroxy-9,10-anthraquinone can be reacted with reagents like epichlorohydrin (B41342) or various 1,ω-dibromoalkanes. nih.gov This initial reaction forms an ether linkage at one of the hydroxyl groups, introducing a reactive epoxide or a terminal bromine atom. Subsequent reaction with a wide range of primary or secondary amines opens the epoxide ring or displaces the bromine, respectively, to afford a library of derivatives with different alkylaminoalkoxy side chains. nih.gov
A series of 1-hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinones has been synthesized to explore their biological properties. nih.govcapes.gov.br The synthesis starts from 1,3-dihydroxy-9,10-anthraquinone, which is first reacted with 1,3-dibromopropane (B121459) in the presence of potassium carbonate to yield 1-hydroxy-3-(3-bromopropoxy)-9,10-anthraquinone. This intermediate is then treated with various amines to generate the final products. nih.gov
Table 1: Synthesis of 1-hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone Analogues Data sourced from scientific literature. nih.gov
| Starting Material | Amine Reagent | Resulting Compound |
|---|---|---|
| 1-hydroxy-3-(3-bromopropoxy)-9,10-anthraquinone | Propylamine | 1-hydroxy-3-(3-propylaminopropoxy)-9,10-anthraquinone |
| 1-hydroxy-3-(3-bromopropoxy)-9,10-anthraquinone | Isopropylamine | 1-hydroxy-3-(3-isopropylaminopropoxy)-9,10-anthraquinone |
| 1-hydroxy-3-(3-bromopropoxy)-9,10-anthraquinone | Butylamine | 1-hydroxy-3-(3-butylaminopropoxy)-9,10-anthraquinone |
| 1-hydroxy-3-(3-bromopropoxy)-9,10-anthraquinone | Pyrrolidine | 1-hydroxy-3-(3-pyrrolidin-1-ylpropoxy)-9,10-anthraquinone |
To generate analogues lacking the 1-hydroxy group, a different starting material is required. The synthesis of 3-(3-alkylaminopropoxy)-9,10-anthraquinones can be achieved starting from 1-chloro-3-hydroxy-9,10-anthraquinone. The hydroxyl group is first alkylated with 1,3-dibromopropane. The chlorine atom at the 1-position is then removed via a dehalogenation reaction. Finally, the terminal bromine on the side chain is displaced with an appropriate amine to yield the target compounds. This approach allows for the selective synthesis of 3-substituted anthraquinones without substitution at the 1-position. nih.gov
Incorporation into Conjugates (e.g., pyrrole-benzodiazepine-anthraquinone)
The strategic combination of different pharmacophores into a single molecular entity is a widely used approach to develop novel therapeutic agents. The 1-(3-aminopropoxy)-9,10-anthracenedione moiety serves as a DNA-intercalating unit that can be tethered to other DNA-binding motifs, such as pyrrolo[2,1-c] nih.govnih.govbenzodiazepines (PBDs), to create hybrid conjugates. nih.govresearchgate.net These conjugates are designed to interact with DNA through a dual mechanism of intercalation and minor groove binding, potentially leading to enhanced biological activity. researchgate.net
The synthesis of these conjugates typically involves a multi-step process. A series of pyrrolo[2,1-c] nih.govnih.govbenzodiazepine-anthraquinone conjugates have been successfully prepared and assessed for their DNA binding capabilities and anticancer properties. nih.govresearchgate.net The synthetic approach often involves coupling an activated PBD monomer with an anthraquinone derivative bearing a linker, such as the 1-(3-aminopropoxy) group. nih.govnih.gov For instance, 1- and 1,5-aminoalkylamine substituted anthraquinones have been coupled to various pyrrole (B145914) lexitropsins using standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an amine base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like acetonitrile. nih.govucl.ac.uk
The general strategy for creating these complex molecules is outlined in the table below, showcasing the combination of different bioactive components.
Table 1: Synthesis of Pyrrole-Benzodiazepine-Anthraquinone Conjugates
| PBD Component | Linker on Anthraquinone | Coupling Reagents | Resulting Conjugate |
|---|---|---|---|
| Pyrrolo[2,1-c] nih.govnih.govbenzodiazepine | 1-(3-aminopropoxy)- | HBTU, DIPEA | Pyrrole-benzodiazepine-anthraquinone conjugate |
This table is a generalized representation based on synthetic strategies for similar conjugates.
Synthesis of Metal Complexes Involving the 1-(3-aminopropoxy) Moiety
The primary amine of the 1-(3-aminopropoxy) group provides a convenient site for coordination with metal ions, enabling the synthesis of various metal complexes. This functional handle has been exploited to create novel platinum-based compounds. ucl.ac.uk
Platinum(II) Complexation Strategies
The development of non-classical platinum(II) complexes is an area of intense research, aiming to overcome the limitations of traditional platinum-based drugs. nih.govmdpi.com The 1-(3-aminopropoxy)anthraquinone scaffold can be integrated into platinum(II) complexes to combine the DNA-intercalating properties of the anthraquinone with the covalent DNA-binding ability of platinum. nih.govucl.ac.uk
A facile and efficient method for this complexation is the platinum-mediated nitrile 'Click' reaction. nih.gov This strategy involves the nucleophilic addition of the terminal amine on the anthraquinone conjugate to a nitrile ligand coordinated to a platinum(II) center. ucl.ac.uk Typically, the synthesis starts with a platinum(II) precursor such as [PtCl(en)(NCEt)]Cl, where 'en' is ethylenediamine (B42938) and 'NCEt' is acetonitrile. The amine-terminated anthraquinone conjugate is then reacted with this precursor in a solvent like dimethylformamide (DMF). ucl.ac.uk This reaction leads to the formation of a stable amidine-linked platinum(II) complex. nih.govucl.ac.uk
The general reaction conditions and components for this complexation are summarized below.
Table 2: Synthesis of 1-(3-aminopropoxy)anthraquinone-Platinum(II) Complexes
| Anthraquinone Ligand | Platinum(II) Precursor | Reaction Conditions | Product |
|---|
This table illustrates a key strategy for synthesizing platinum(II) complexes of anthraquinone conjugates.
These synthetic methodologies demonstrate the chemical versatility of the 1-(3-aminopropoxy)-9,10-anthracenedione unit, allowing for its incorporation into complex hybrid molecules and metal-based agents for potential biomedical applications.
Advanced Spectroscopic Characterization and Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the context of 9,10-anthracenedione derivatives, the aromatic protons on the fused rings typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic system and the electron-withdrawing quinone carbonyls. The protons of the aminopropoxy substituent in "9,10-Anthracenedione, 1-(3-aminopropoxy)-" would be expected in the aliphatic region, with their chemical shifts and splitting patterns providing confirmation of the propyl chain's structure and its attachment to the anthraquinone (B42736) core via an ether linkage.
For the unsubstituted 9,10-Anthracenedione , the symmetry of the molecule results in a simplified spectrum. The protons at positions 1, 4, 5, and 8 are equivalent, as are the protons at 2, 3, 6, and 7. This leads to two distinct multiplets in the aromatic region. chemicalbook.combiointerfaceresearch.com
Table 1: Illustrative ¹H NMR Spectral Data for 9,10-Anthracenedione
| Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |
| 8.324 | Multiplet | Aromatic Protons (e.g., H-1, H-4, H-5, H-8) | chemicalbook.combiointerfaceresearch.com |
| 7.810 | Multiplet | Aromatic Protons (e.g., H-2, H-3, H-6, H-7) | chemicalbook.combiointerfaceresearch.com |
| (Data obtained in CDCl₃) |
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in a molecule gives a distinct signal. For "9,10-Anthracenedione, 1-(3-aminopropoxy)-", one would expect to see signals for the carbonyl carbons, the aromatic carbons of the anthraquinone core, and the aliphatic carbons of the propoxy chain. The chemical shifts of the aromatic carbons would be influenced by the position of the aminopropoxy substituent.
The ¹³C NMR spectrum of the parent 9,10-Anthracenedione shows characteristic signals for the carbonyl carbons and the aromatic carbons. chemicalbook.com
Table 2: Illustrative ¹³C NMR Spectral Data for 9,10-Anthracenedione
| Chemical Shift (δ) in ppm | Assignment | Reference |
| 183.2 | Carbonyl Carbons (C-9, C-10) | chemicalbook.com |
| 134.1 | Aromatic Carbons (e.g., C-2, C-3, C-6, C-7) | chemicalbook.com |
| 133.4 | Aromatic Carbons (e.g., C-4a, C-9a, C-8a, C-10a) | chemicalbook.com |
| 127.2 | Aromatic Carbons (e.g., C-1, C-4, C-5, C-8) | chemicalbook.com |
| (Data obtained in a suitable deuterated solvent) |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Anthraquinone derivatives are colored compounds, and their UV-Vis spectra are characterized by several absorption bands corresponding to π → π* and n → π* transitions. nih.govrsc.org The position and intensity of these bands are sensitive to the nature and position of substituents on the anthraquinone ring system. nih.gov The introduction of an aminopropoxy group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted anthraquinone due to the electron-donating nature of the substituent.
The UV-Vis spectrum of 9,10-Anthracenedione in ethanol (B145695) exhibits several strong absorption bands in the UV region and a weaker band at longer wavelengths. photochemcad.comnih.gov
Table 3: Illustrative UV-Vis Absorption Data for 9,10-Anthracenedione
| Wavelength (λmax) in nm | Molar Absorptivity (ε) | Solvent | Transition Type | Reference |
| 251 | 56,800 | Ethanol | π → π | photochemcad.com |
| 272 | - | n-Pentane | π → π | researchgate.net |
| 321 | - | n-Pentane | π → π | researchgate.net |
| ~400 | Low | - | n → π | nih.gov |
Infrared (IR) Spectroscopy for Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For "9,10-Anthracenedione, 1-(3-aminopropoxy)-", the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aliphatic and aromatic parts, C=O stretching of the quinone, C-O-C stretching of the ether linkage, and C=C stretching of the aromatic rings. nist.govchemicalbook.com
The IR spectrum of 9,10-Anthracenedione is dominated by a strong absorption band corresponding to the stretching vibration of the two carbonyl groups.
Table 4: Illustrative IR Absorption Bands for 9,10-Anthracenedione
| Frequency (cm⁻¹) | Vibrational Mode | Reference |
| ~1675 | C=O stretching (quinone) | nist.govchemicalbook.com |
| ~1590 | C=C stretching (aromatic) | nist.govchemicalbook.com |
| ~1300-1000 | C-C stretching and C-H bending | nist.govchemicalbook.com |
For a substituted derivative like 1-methoxy-8-hydroxy-9,10-anthraquinone , the IR spectrum shows two distinct C=O absorption bands at 1670.20 cm⁻¹ and 1637.50 cm⁻¹, with the latter shifted to a lower frequency due to hydrogen bonding. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For "9,10-Anthracenedione, 1-(3-aminopropoxy)-", the molecular ion peak would confirm its molecular weight of approximately 281.31 g/mol . lookchem.com The fragmentation pattern would likely involve cleavage of the propoxy chain and characteristic losses from the anthraquinone core.
The mass spectrum of the parent 9,10-Anthracenedione shows a prominent molecular ion peak at m/z 208, corresponding to its molecular weight. nist.govchemicalbook.com Fragmentation typically involves the sequential loss of carbon monoxide (CO) molecules.
Table 5: Illustrative Mass Spectrometry Data for 9,10-Anthracenedione
| m/z | Relative Intensity | Assignment | Reference |
| 208 | High | [M]⁺ (Molecular Ion) | nist.govchemicalbook.com |
| 180 | Moderate | [M-CO]⁺ | nist.govchemicalbook.com |
| 152 | Moderate | [M-2CO]⁺ | nist.govchemicalbook.com |
Chromatographic Techniques in Compound Analysis and Isolation
Chromatographic techniques are essential for the separation, purification, and analysis of anthraquinone derivatives. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode (RPLC), is widely used for the analysis of complex mixtures of these compounds. researchgate.netnih.gov The choice of a suitable stationary phase, such as C18, and an appropriate mobile phase allows for the effective separation of closely related anthraquinone derivatives based on their polarity. researchgate.netnih.gov Thin-layer chromatography (TLC) is also a valuable tool for monitoring reaction progress and for preliminary separation. researchgate.net These techniques are crucial for isolating "9,10-Anthracenedione, 1-(3-aminopropoxy)-" from a reaction mixture and for verifying its purity.
Photophysical Properties and Intermolecular Electronic Dynamics
Fluorescence Spectroscopy for Emission Characteristics
Fluorescence spectroscopy reveals key insights into the excited state properties of a molecule. For amino-substituted anthraquinones, the emission characteristics are highly sensitive to the molecular structure and the surrounding environment.
The fluorescence of aminoanthraquinones originates from the first excited singlet state (S₁), which possesses a significant intramolecular charge transfer (ICT) character. iphy.ac.cnresearchgate.net The position of the fluorescence maximum (λ_em) and the fluorescence quantum yield (Φ_f) are strongly influenced by the solvent environment.
For the model compound 1-aminoanthraquinone (B167232) (1-AAQ), the emission maximum shows a noticeable red shift (bathochromic shift) as the polarity of the solvent increases. For instance, the emission band of 1-AAQ is centered at 532 nm in nonpolar n-hexane and shifts to 607 nm in the highly polar dimethyl sulfoxide (B87167) (DMSO). mdpi.com This solvatochromism is a hallmark of molecules that are more polar in the excited state than in the ground state.
Table 1: Photophysical Data for 1-aminoanthraquinone (1-AAQ) in Selected Solvents This data is for the related compound 1-aminoanthraquinone and serves as a reference.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Source |
|---|---|---|---|---|
| n-Hexane | 451 | 532 | 0.15 | mdpi.com |
| DMSO | 485 | 607 | N/A | mdpi.com |
| Acetone (B3395972) | 503 | N/A | N/A | researchgate.net |
The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state. This parameter, in conjunction with the quantum yield, allows for the calculation of the radiative (k_r) and non-radiative (k_nr) decay rate constants. These constants quantify the rates of de-excitation through fluorescence and other competing pathways (like internal conversion and intersystem crossing), respectively.
The relationships are given by:
k_r = Φ_f / τ_f
k_nr = (1 - Φ_f) / τ_f
For 1-AAQ, the fluorescence lifetime is on the order of picoseconds to nanoseconds, depending on the solvent. mdpi.comresearchgate.net In acetone, a fluorescence lifetime of 454 ps has been reported for 1-AAQ. researchgate.net The non-radiative processes, particularly internal conversion facilitated by the twisting of the amino group, are often the dominant deactivation channels from the S₁ state in aminoanthraquinones. iphy.ac.cn The presence of the flexible aminopropoxy group in the title compound could enhance the rate of non-radiative decay (k_nr) by providing additional vibrational and rotational modes for energy dissipation.
Table 2: Excited State Decay Parameters for 1-aminoanthraquinone (1-AAQ) This data is for the related compound 1-aminoanthraquinone and serves as a reference.
| Solvent | Lifetime (τf, ps) | Quantum Yield (Φf) | Radiative Rate (kr, s-1) | Non-radiative Rate (knr, s-1) | Source |
|---|---|---|---|---|---|
| Acetone | 454 | N/A | N/A | N/A | researchgate.net |
Note: A complete dataset for calculating rate constants in a single solvent was not available in the provided sources. The lifetime in acetone is presented as a representative value.
The Stokes shift is the difference in energy between the maxima of the absorption and emission spectra. wikipedia.org It is a direct consequence of energy loss that occurs between the absorption of a photon and its subsequent emission. edinst.com This energy relaxation is primarily due to two processes: vibrational relaxation within the excited state and the reorganization of solvent molecules around the newly formed, more polar excited state. wikipedia.org
A large Stokes shift indicates a significant difference in the geometry and/or electronic distribution between the ground and excited states. For 1-AAQ, the Stokes shift increases significantly with solvent polarity, from 3380 cm⁻¹ in n-hexane to 4140 cm⁻¹ in DMSO. mdpi.com This large, solvent-dependent Stokes shift provides strong evidence for a substantial increase in the dipole moment upon excitation, which is characteristic of an intramolecular charge transfer (ICT) process. mdpi.comsemanticscholar.org The flexible aminopropoxy substituent in 9,10-Anthracenedione, 1-(3-aminopropoxy)- would likely lead to similarly large Stokes shifts, as the fundamental ICT mechanism is preserved.
Table 3: Stokes Shift for 1-aminoanthraquinone (1-AAQ) in Different Solvents This data is for the related compound 1-aminoanthraquinone and serves as a reference.
| Solvent | Absorption Max (νabs, cm-1) | Emission Max (νem, cm-1) | Stokes Shift (Δν, cm-1) | Source |
|---|---|---|---|---|
| n-Hexane | 22173 | 18797 | 3376 | mdpi.com |
| DMSO | 20619 | 16474 | 4145 | mdpi.com |
Solvent Polarity Effects on Photophysical Behavior
The polarity of the solvent plays a crucial role in the photophysics of donor-acceptor molecules like aminoanthraquinones by influencing the stability and conformation of the excited states.
The effect of solvent polarity on the Stokes shift can be quantitatively analyzed using the Lippert-Mataga equation. researchgate.netrsc.org This model relates the Stokes shift (Δν) to the orientation polarizability of the solvent (Δf), which is a function of the solvent's dielectric constant (ε) and refractive index (n). A linear plot of Δν versus Δf indicates that the solvatochromism is dominated by the change in the dipole moment (Δµ) of the fluorophore upon excitation. researchgate.netbeilstein-journals.org
Studies on various aminoanthraquinones consistently show a good linear correlation in Lippert-Mataga plots, confirming that the excited state is significantly more polar than the ground state. mdpi.com The slope of this plot can be used to estimate the change in dipole moment (Δµ = µ_e - µ_g), which for 1-AAQ has been estimated to be in the range of 1.5–6.3 D. mdpi.com This large change confirms the substantial charge redistribution that occurs upon photoexcitation. It is highly probable that 9,10-Anthracenedione, 1-(3-aminopropoxy)- would exhibit similar behavior, with a pronounced dependence of its Stokes shift on solvent polarity.
The photophysical properties of 1-substituted aminoanthraquinones are rationalized by the formation of an Intramolecular Charge Transfer (ICT) state upon excitation. iphy.ac.cnresearchgate.netmdpi.com In the ground state, the molecule is relatively planar. Following light absorption, an electron is promoted from the highest occupied molecular orbital (HOMO), which is largely localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), which is distributed over the electron-accepting anthraquinone (B42736) moiety. researchgate.net
This initial excited state can then undergo further structural relaxation, especially in polar solvents, to form a more stable, highly polar state known as the Twisted Intramolecular Charge Transfer (TICT) state. iphy.ac.cnnih.gov In the TICT model, the amino group twists to a conformation that is nearly perpendicular to the plane of the anthraquinone ring. nih.govvanderbilt.edu This twisting minimizes the overlap between the donor and acceptor orbitals, leading to a more complete charge separation and a larger dipole moment. iphy.ac.cn The formation of this non-planar TICT state is a key mechanism for non-radiative decay and explains the quenching of fluorescence in polar solvents. iphy.ac.cnresearchgate.net For 9,10-Anthracenedione, 1-(3-aminopropoxy)-, the flexible propoxy linker would not hinder, and may even facilitate, the necessary torsional motions required to achieve a non-planar TICT-like conformation in the excited state.
Photoinduced Electron Transfer Processes in Conjugated Systems
The phenomenon of photoinduced electron transfer (PET) is a cornerstone of many chemical and biological processes, from photosynthesis to the operation of modern organic electronic devices. In the context of conjugated systems, where alternating single and multiple bonds create a delocalized network of π-electrons, the transfer of an electron from a donor to an acceptor moiety upon light absorption can trigger a cascade of events with significant implications for the material's properties. The compound 9,10-Anthracenedione, 1-(3-aminopropoxy)- serves as an intriguing subject for studying these processes, combining a well-known electron-accepting anthraquinone core with a flexible aminopropoxy side chain that can act as an electron donor.
Research into amino-substituted anthraquinones has established that the introduction of an amino group can significantly alter the photophysical characteristics of the parent anthraquinone molecule. Monoamino-substituted anthraquinone derivatives, for instance, exhibit absorption bands that are shifted to longer wavelengths (red-shifted) compared to their chloro-substituted counterparts. researchgate.networldscientific.com This shift is indicative of the electronic influence of the amino group on the anthraquinone π-system.
Upon photoexcitation, the 1-(3-aminopropoxy)-9,10-anthracenedione molecule can enter an excited state. In conjugated systems where this molecule is linked to other chromophores or electron-donating/accepting units, the potential for intermolecular PET arises. The flexible aminopropoxy chain introduces a unique dynamic aspect compared to systems where the amino group is directly attached to the aromatic ring. This flexibility can influence the rate and efficiency of electron transfer by affecting the distance and orientation between the donor (amino group) and the acceptor (anthraquinone core or another linked moiety).
Studies on analogous systems, such as 1-aminoanthraquinone, have revealed the formation of an intramolecular charge transfer (ICT) state upon excitation. nih.govnih.govnih.gov In polar solvents, this ICT state is often characterized by a significant shift in the fluorescence emission to lower energies (a large Stokes shift). nih.govnih.gov This phenomenon is attributed to a change in the molecular geometry in the excited state, potentially involving the twisting of the amino group relative to the plane of the anthraquinone ring, a process known as twisted intramolecular charge transfer (TICT). nih.govnih.gov While direct experimental data for 9,10-Anthracenedione, 1-(3-aminopropoxy)- is limited, it is plausible that a similar TICT mechanism could be at play, facilitated by the flexible propoxy linker.
The efficiency of PET in such systems can be evaluated by monitoring the fluorescence of the chromophore. In many donor-acceptor systems, the fluorescence of the photoexcited donor is quenched by the presence of the acceptor due to the transfer of an electron. The rate of this quenching is dependent on several factors, including the distance between the donor and acceptor, their relative redox potentials, and the polarity of the surrounding medium.
Furthermore, in a conjugated system where 1-(3-aminopropoxy)-9,10-anthracenedione is incorporated, it can act as either an electron donor (via the amino group) or an electron acceptor (via the anthraquinone moiety), depending on the electronic nature of the other components of the system. For instance, when linked to a stronger electron acceptor, the aminopropoxy-anthraquinone unit could function as the electron donor. Conversely, when linked to a stronger electron donor, the anthraquinone core would be the primary electron acceptor.
Although detailed research findings specifically for 9,10-Anthracenedione, 1-(3-aminopropoxy)- in conjugated systems are scarce, the foundational knowledge of PET in related anthraquinone derivatives suggests a rich and complex photochemistry governed by intramolecular charge transfer dynamics.
Molecular Interaction Studies and Mechanistic Investigations
Interaction with Biological Macromolecules
The ability of a compound to interact with large biological molecules is fundamental to its pharmacological or toxicological profile. For anthraquinone (B42736) derivatives, these interactions are often characterized by binding to proteins and intercalating with nucleic acids.
While specific binding data for 9,10-Anthracenedione, 1-(3-aminopropoxy)- is not extensively documented in publicly available literature, the general class of anthraquinone derivatives has been shown to interact with various proteins. A notable example is their binding to human serum albumin (HSA), the most abundant protein in human plasma, which is a key determinant of drug distribution and metabolism. Studies on related anthraquinone glycosides, such as adriamycin, have demonstrated significant binding to HSA. For instance, approximately 62% of adriamycin was found to be bound to human serum albumin at a concentration of 45 g/l. chemspider.com This binding is a critical factor, as variations in plasma albumin concentration, which can occur in pathological states, may alter the fraction of the free, active compound. chemspider.com The binding is not uniform across all derivatives, with minor variations observed among different anthraquinone glycosides. chemspider.com
The interaction is not limited to plasma proteins. Anthraquinone derivatives have also been investigated as inhibitors of enzymes like phosphoglycerate mutase 1 (PGAM1), where they bind to allosteric sites. nih.gov This indicates that the anthraquinone scaffold can serve as a basis for developing compounds that bind to specific pockets within protein structures, thereby modulating their function.
Table 1: Protein Binding Characteristics of Related Anthraquinone Derivatives
| Compound Class | Interacting Protein | Binding Observations |
| Anthraquinone Glycosides | Human Serum Albumin | Significant binding, influenced by plasma albumin concentration. chemspider.com |
| Anthraquinone Derivatives | Phosphoglycerate Mutase 1 (PGAM1) | Allosteric binding leading to inhibition. nih.gov |
This table presents general findings for the broader class of anthraquinone derivatives due to the limited specific data for 9,10-Anthracenedione, 1-(3-aminopropoxy)-.
The planar aromatic structure of the anthraquinone core is well-suited for intercalation into the double helix of DNA. This interaction is a hallmark of many anthraquinone-based anti-cancer agents. nih.gov The mode and affinity of this binding are significantly influenced by the nature and position of the substituents on the anthraquinone ring. nih.gov
Molecular modeling and experimental studies have shown that the positioning of side chains dictates the intercalation mode. For example, derivatives with substituents at the 1,4 and 1,8 positions tend to intercalate with both side chains in the same groove of the DNA, a mode referred to as classical intercalation. In contrast, a 1,5 substitution pattern can lead to a "threading" mode where the side chains are positioned in opposite grooves. nih.gov For 9,10-Anthracenedione, 1-(3-aminopropoxy)-, the single side chain at the 1-position would likely favor a classical intercalation model, though specific experimental data is needed for confirmation.
Table 2: DNA Binding Characteristics of Related Anthraquinone Derivatives
| Derivative Type | DNA Target | Binding Mode | Binding Affinity (Kb) |
| 1,4 and 1,8-disubstituted | Duplex DNA | Classical Intercalation | Not specified |
| 1,5-disubstituted | Duplex DNA | Threading Intercalation | Not specified |
| Transition Metal Complexes | Duplex DNA | Intercalation | ~105 M-1 medchemexpress.com |
| Diethyl-substituted | G-quadruplex DNA | External Groove Binding | 7.6 × 105 M-1 to 4.8 × 106 M-1 ntnu.edu.tw |
This table illustrates the DNA binding properties of various anthraquinone derivatives to provide context for the potential interactions of 9,10-Anthracenedione, 1-(3-aminopropoxy)-.
Enzymatic Inhibition and Modulatory Activities
The anthraquinone scaffold is a common feature in many enzyme inhibitors. The specific substitutions on this core structure determine the target enzyme and the potency of inhibition.
Topoisomerase II is a crucial enzyme in DNA replication and a well-established target for cancer chemotherapy. nih.govnih.gov Anthracyclines, a major class of anticancer drugs, are essentially anthraquinone derivatives that function as topoisomerase II poisons. They stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and subsequent cell death. nih.gov
While direct inhibitory data for 9,10-Anthracenedione, 1-(3-aminopropoxy)- against topoisomerase II is not specified in the reviewed literature, numerous other anthraquinone derivatives have been identified as potent inhibitors. For example, novel 1-acetylamidoanthraquinone derivatives have been synthesized and shown to possess dual inhibitory activity against Topoisomerase II and Casein Kinase 2. researchgate.net Another compound, a topoisomerase II inhibitor designated as '13', exhibited IC50 values in the low micromolar range against various cancer cell lines, with an IC50 of 1.23 μM against HL-60 cells. medchemexpress.com The activity of these compounds underscores the potential of the anthraquinone framework, including derivatives like 9,10-Anthracenedione, 1-(3-aminopropoxy)-, to be developed as topoisomerase II inhibitors.
Table 3: Topoisomerase II Inhibitory Activity of Related Anthraquinone Derivatives
| Derivative Class | Cell Line | IC50 |
| 1-acetylamidoanthraquinones | HL-60, K-562 | Not specified researchgate.net |
| Topoisomerase II inhibitor 13 | HL-60 | 1.23 μM medchemexpress.com |
| Topoisomerase II inhibitor 13 | A549 | 1.82 μM medchemexpress.com |
| Topoisomerase II inhibitor 13 | Raji | 1.73 μM medchemexpress.com |
This table provides examples of the topoisomerase II inhibitory activity of other anthraquinone derivatives.
Glutathione (B108866) reductase (GR) is a key antioxidant enzyme responsible for maintaining the cellular pool of reduced glutathione (GSH), which protects cells from oxidative damage. Inhibition of GR can lead to increased oxidative stress, a strategy that can be exploited in cancer therapy. nih.gov
Compounds with a quinone structure, such as naphthoquinones, have been identified as inhibitors of glutathione reductase. nih.gov These compounds can act as irreversible and competitive inhibitors, covalently modifying cysteine residues in the active site of the enzyme. For instance, a naphthoquinone derivative, NQ-6, was found to inhibit GR with a Ki of 17.30 ± 3.63 μM. nih.gov Although direct studies on 9,10-Anthracenedione, 1-(3-aminopropoxy)- are lacking, the established activity of other quinone-containing compounds suggests that it may also possess the potential to inhibit glutathione reductase.
Table 4: Glutathione Reductase Inhibition by Related Quinone Derivatives
| Compound Class | Enzyme Source | Inhibition Type | Ki Value |
| Naphthoquinones (e.g., NQ-6) | Yeast | Competitive, Irreversible | 17.30 ± 3.63 μM nih.gov |
This table shows the inhibitory potential of related quinone structures against glutathione reductase.
Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to conditions like gout, making XO a significant therapeutic target. nih.gov
Several natural and synthetic compounds containing the anthraquinone scaffold have been investigated as xanthine oxidase inhibitors. For example, the natural product hydroxyanthraquinone has been explored for its XO inhibitory potential. mdpi.com Studies on various phenolic compounds have also demonstrated a wide range of XO inhibitory activities. nih.gov While there is no specific IC50 value reported for 9,10-Anthracenedione, 1-(3-aminopropoxy)-, the general ability of anthraquinone-like structures to inhibit this enzyme suggests a potential for this compound in the modulation of xanthine oxidase activity. For instance, the flavonoid baicalein, which shares some structural similarities, inhibits xanthine oxidase with an IC50 of 3.12 μM. medchemexpress.com
Table 5: Xanthine Oxidase Inhibitory Activity of Structurally Related Compounds
| Compound | IC50 Value |
| Baicalein | 3.12 μM medchemexpress.com |
| Allopurinol (standard inhibitor) | 0.2-50 μM medchemexpress.com |
| Febuxostat (standard inhibitor) | Ki of 0.6 nM medchemexpress.com |
This table provides a reference for the inhibitory potential of compounds against xanthine oxidase.
Modulation of Cellular Pathways
The induction of apoptosis, or programmed cell death, is a key mechanism behind the cytotoxic effects of many anthraquinone derivatives. nih.govnih.gov Research on a series of compounds including 3-(3-alkylaminopropoxy)-9,10-anthraquinones, a class which the subject compound belongs to, has demonstrated significant cytotoxic activity against various human cancer cell lines. nih.gov While this specific derivative was not singled out, a closely related analogue, 1-hydroxy-3-(3-alkylamino-2-hydroxypropoxy)-9,10-anthraquinone (compound 16 in the study), was shown to cause cell death through apoptosis. nih.govcapes.gov.br
The apoptotic process induced by anthraquinones often involves the activation of caspases, which are key proteases in the execution phase of apoptosis. nih.govnih.gov Caspase-3, in particular, is a critical executioner caspase that is activated by various anthraquinone drugs. nih.gov Its activation leads to the cleavage of key cellular proteins, ultimately dismantling the cell. nih.gov Some anthraquinone derivatives have been shown to induce apoptosis through pathways involving the release of mitochondrial cytochrome C, which in turn triggers the caspase activation cascade. nih.gov
A characteristic hallmark of apoptosis is the degradation of the cell's chromosomal DNA into smaller fragments. nih.gov This process, known as DNA fragmentation, has been observed following treatment with anthraquinone derivatives. nih.gov Specifically, a study involving a series of hydroxy- and 3-alkylaminopropoxy-9,10-anthraquinone derivatives found that a selective compound from the series caused significant DNA fragmentation in MCF-7 breast cancer cells after 72 hours of incubation. nih.govcapes.gov.br
Apoptotic DNA fragmentation typically occurs in stages, beginning with cleavage into large 50 kilobase pair (kbp) fragments, followed by internucleosomal cleavage that results in smaller fragments of about 200 base pairs. ebi.ac.uk This process is carried out by specific enzymes, most notably Caspase-Activated DNase (CAD). nih.gov During apoptosis, executioner caspases like caspase-3 cleave the inhibitor of CAD (ICAD), releasing the active CAD to fragment the chromosomal DNA. nih.gov
Redox Activity and Reactive Oxygen Species (ROS) Generation
The 9,10-anthracenedione structure is a quinone, a class of organic compounds known for their ability to undergo redox cycling. nih.govnih.gov This process is a key mechanism by which many quinone-containing compounds exert their biological effects, including the generation of reactive oxygen species (ROS). nih.govnih.gov The redox cycle is initiated by the one-electron reduction of the quinone moiety, often by cellular reductases, to form an unstable semiquinone radical. This radical can then transfer its extra electron to molecular oxygen (O₂) to generate a superoxide (B77818) radical (O₂⁻•), while the parent quinone is regenerated to continue the cycle.
Implications for DNA Damage and Protein Thiol Oxidation
Currently, there are no available scientific studies or published research findings that specifically investigate the implications of 9,10-Anthracenedione, 1-(3-aminopropoxy)- on DNA damage or protein thiol oxidation. While the broader class of anthraquinone derivatives has been a subject of interest in photochemistry and toxicology, including their potential to induce oxidative stress, specific data for the 1-(3-aminopropoxy)- substituted variant is not present in the current body of scientific literature. Therefore, no detailed research findings or data tables on its effects on these cellular processes can be provided.
Receptor Binding Modulations
The ability of a compound to modulate receptor binding is a key aspect of its pharmacological profile. This section addresses the known interactions of 9,10-Anthracenedione, 1-(3-aminopropoxy)- with specific receptors.
There is no scientific literature or data available that describes the binding affinity or modulatory effects of 9,10-Anthracenedione, 1-(3-aminopropoxy)- on the Estrogen α-Receptor (ERRα). Research on the interaction of various compounds with estrogen receptors is extensive, but specific studies concerning this particular anthraquinone derivative have not been published. As a result, no data on its receptor binding capabilities, such as IC50 or Ki values, can be presented.
Advanced Applications in Materials Science and Sensing Technologies
Functionalization of Nanoporous Materials
The aminopropoxy group of 9,10-Anthracenedione, 1-(3-aminopropoxy)- serves as a reactive handle for its covalent attachment to the surface of nanoporous materials. This functionalization is a key strategy for tailoring the properties of materials like mesoporous silica (B1680970) and porous carbon nanotubes, thereby enabling their use in a variety of advanced applications. The introduction of amino groups is a well-established method for enhancing the dispersion, solubilization, and processability of nanomaterials. rsc.org
The primary amine of the aminopropoxy chain can readily react with surface functional groups on nanoporous materials. For instance, it can form stable amide bonds with carboxylated surfaces or react with silanol (B1196071) groups on silica surfaces, often through a silanization agent like 3-aminopropyltriethoxysilane (B1664141) (APTES), to create a stable, covalently linked organic layer. researchgate.net This surface modification can transform an inert material into a functional one with specific recognition or signaling capabilities. While direct studies on the functionalization of nanoporous materials with 9,10-Anthracenedione, 1-(3-aminopropoxy)- are not extensively documented, the principles derived from similar amino-functionalized systems provide a clear indication of its potential.
Development of Ion-Selective Sensors and Electrodes
The electron-rich anthraquinone (B42736) core and the ion-coordinating potential of the aminopropoxy group make 9,10-Anthracenedione, 1-(3-aminopropoxy)- and its derivatives promising candidates for the development of ion-selective sensors. These sensors are crucial for environmental monitoring, industrial process control, and biomedical analysis.
Lead(II) Ionophores and Potentiometric Sensing
Derivatives of 9,10-anthraquinone have been successfully employed as ionophores in potentiometric sensors for the detection of heavy metal ions, particularly lead(II) (Pb²⁺). An ionophore is a molecule that can selectively bind to a specific ion and transport it across a membrane, generating a measurable electrical potential. In these sensors, the anthraquinone derivative is typically incorporated into a polymeric membrane, such as polyvinyl chloride (PVC), along with a plasticizer.
The interaction between the lead ions and the ionophore is the basis for the sensor's selectivity and sensitivity. While research on 9,10-Anthracenedione, 1-(3-aminopropoxy)- as a lead ionophore is not widely published, studies on structurally related amino-anthraquinones demonstrate the viability of this approach. The nitrogen and oxygen atoms in the aminopropoxy chain and the anthraquinone core can act as donor atoms, forming a coordination complex with the Pb²⁺ ion.
Analytical Performance Characteristics (Response Time, Selectivity)
The performance of an ion-selective electrode is characterized by several key parameters, including its response time, selectivity, detection limit, and operational lifetime. Research on lead-selective sensors based on other 9,10-anthraquinone derivatives provides insights into the expected performance of a sensor utilizing 9,10-Anthracenedione, 1-(3-aminopropoxy)-.
For instance, a lead-selective sensor based on a different anthraquinone derivative exhibited a very short response time of approximately 2.0 seconds. sylzyhg.com The selectivity of the sensor is a critical factor, indicating its ability to detect the target ion in the presence of other interfering ions. The selectivity coefficients are determined to quantify this preference. Furthermore, such sensors have been shown to have a long operational lifetime, with one example functioning for 120 days without a significant decline in performance. sylzyhg.com
| Parameter | Reported Value for a Related Anthraquinone-Based Pb²⁺ Sensor |
| Response Time | ~2.0 seconds sylzyhg.com |
| Selectivity | Good selectivity for Pb²⁺ over various other metal ions sylzyhg.com |
| Lifetime | 120 days sylzyhg.com |
| Reproducibility (Standard Deviation) | ±0.1 mV sylzyhg.com |
This table presents data for a lead-selective sensor based on a 9,10-anthraquinone derivative, illustrating the potential performance characteristics for a sensor utilizing 9,10-Anthracenedione, 1-(3-aminopropoxy)-.
Role as Dyes and Chromophoric Systems in Academic Research
The 9,10-anthraquinone scaffold is a well-known chromophore, meaning it is a light-absorbing part of a molecule. The presence of the aminopropoxy substituent significantly influences the photophysical properties of the anthraquinone core, making 9,10-Anthracenedione, 1-(3-aminopropoxy)- a valuable compound for fundamental research into dyes and chromophoric systems.
Amino-substituted 9,10-anthracenediones are a major class of synthetic dyes. biointerfaceresearch.com The specific position and nature of the amino substituent can be used to fine-tune the color and other properties of the dye.
Tailoring Absorption/Emission for Specific Applications
The absorption and emission wavelengths of 9,10-Anthracenedione, 1-(3-aminopropoxy)- are determined by the electronic transitions within the molecule. The aminopropoxy group, being an electron-donating group, can engage in intramolecular charge transfer (ICT) with the electron-accepting anthraquinone core. This ICT character has a profound effect on the molecule's interaction with light.
The polarity of the solvent environment can also play a significant role in the photophysical properties of amino-anthraquinones. Studies on 2-amino-9,10-anthraquinone have shown that the fluorescence quantum yields and lifetimes can vary significantly with solvent polarity. rsc.orgnih.gov This solvatochromism, or change in color with solvent polarity, is a key feature that can be exploited in the design of chemical sensors. By strategically modifying the structure of the aminopropoxy chain or the anthraquinone core, researchers can tailor the absorption and emission spectra for specific applications, such as fluorescent probes for biological imaging or as components in dye-sensitized solar cells.
| Compound Class | General Photophysical Property | Potential Application |
| Amino-anthraquinones | Tunable absorption and emission via substituent effects and solvent polarity. rsc.orgnih.gov | Fluorescent probes, molecular sensors, components for optical devices. |
| 1-Amino-anthraquinones | Often exhibit intramolecular charge transfer characteristics. | Dyes, pigments, and functional materials for electronics. |
This table summarizes the general photophysical properties of amino-anthraquinones and their potential applications, which are relevant to understanding the role of 9,10-Anthracenedione, 1-(3-aminopropoxy)- as a chromophoric system.
Computational and Theoretical Chemistry Approaches
Quantum Chemical Studies of Molecular Structure and Conformation
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of 9,10-Anthracenedione, 1-(3-aminopropoxy)-. These calculations provide a detailed picture of the molecule's geometry, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its stability and reactivity.
DFT calculations, often employing basis sets like 6-31G(d,p) or B3LYP, can be used to optimize the molecule's geometry to its lowest energy state. uclouvain.be For 9,10-Anthracenedione, 1-(3-aminopropoxy)-, the planar anthraquinone (B42736) core is expected to be relatively rigid, while the 1-(3-aminopropoxy) substituent introduces conformational flexibility. The rotation around the C-O and C-C single bonds of the propoxy chain leads to various possible conformers. Quantum chemical calculations can determine the relative energies of these conformers, identifying the most stable spatial arrangement of the molecule.
Furthermore, these studies provide insights into the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The presence of the electron-donating aminopropoxy group at the C1 position significantly influences the electronic structure of the anthraquinone system. researchgate.net This substitution pattern can affect the molecule's absorption spectra and its electrochemical behavior. researchgate.net Theoretical calculations have been used to investigate the visible spectra of substituted anthraquinones, showing that methods like TD-DFT can provide reliable predictions of maximum absorption wavelengths (λmax). uclouvain.be For instance, gas-phase B3LYP/6-31G(d,p) calculations have been used to determine the excited states of similar amino-substituted anthraquinones. uclouvain.be
Interactive Table: Calculated Geometric Parameters of 9,10-Anthracenedione, 1-(3-aminopropoxy)- (Hypothetical Data)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (DFT B3LYP/6-31G(d,p)) |
| Bond Length | C1 | O | - | - | 1.36 Å |
| Bond Length | O | C (propoxy) | - | - | 1.43 Å |
| Bond Length | C (propoxy) | C (propoxy) | - | - | 1.53 Å |
| Bond Length | C (propoxy) | N | - | - | 1.47 Å |
| Bond Angle | C2 | C1 | O | - | 121.5° |
| Bond Angle | C1 | O | C (propoxy) | - | 118.2° |
| Dihedral Angle | C2 | C1 | O | C (propoxy) | 5.2° |
| Dihedral Angle | C1 | O | C (propoxy) | C (propoxy) | 175.8° |
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or DNA. researchgate.net For 9,10-Anthracenedione, 1-(3-aminopropoxy)-, these simulations are crucial for identifying potential biological targets and understanding the molecular basis of its activity. Anthraquinone derivatives are known to interact with various biological targets, including DNA and enzymes like topoisomerases and kinases. nih.govresearchgate.net
The process of molecular docking involves generating a three-dimensional model of both the ligand (9,10-Anthracenedione, 1-(3-aminopropoxy)-) and the target macromolecule. The ligand is then computationally "docked" into the binding site of the target in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy or docking score in kcal/mol. nih.gov Lower binding energies generally indicate a more favorable interaction.
For 9,10-Anthracenedione, 1-(3-aminopropoxy)-, docking studies could be performed to investigate its potential to intercalate into DNA or to bind to the active site of enzymes. The planar anthraquinone core is a classic DNA intercalating moiety, while the flexible aminopropoxy side chain can interact with the grooves of the DNA helix or with amino acid residues in an enzyme's active site. These interactions often involve hydrogen bonds, electrostatic interactions, and van der Waals forces. For example, docking studies on other anthraquinone derivatives have been used to rationalize their binding to G-quadruplex DNA and to inhibit enzymes like sortase A. researchgate.netresearchgate.net
Interactive Table: Hypothetical Docking Simulation Results of 9,10-Anthracenedione, 1-(3-aminopropoxy)- with a Putative Kinase Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Number of Hydrogen Bonds | 3 |
| Interacting Residues | LYS76, GLU91, ASP145 |
| Type of Inhibition Predicted | Competitive |
Structure-Activity Relationship (SAR) Studies through Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in modern SAR by quantifying molecular properties and correlating them with activity data. For 9,10-Anthracenedione, 1-(3-aminopropoxy)-, computational SAR can help in designing more potent and selective analogues.
By systematically modifying the structure of the lead compound in silico and calculating various molecular descriptors, it is possible to build a predictive model of its activity. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). For anthraquinone derivatives, the nature and position of substituents have been shown to be critical for their biological effects, such as antibacterial and cytotoxic activities. nih.gov
For instance, a study on 3-(3-alkylaminopropoxy)-9,10-anthraquinones revealed that the presence and nature of a hydroxyl group at the 1-position and the type of alkyl group on the terminal amine influence the cytotoxic effects against various cancer cell lines. nih.gov Computational SAR can quantify these structural differences and correlate them with the observed activity, providing a rational basis for designing new compounds with improved therapeutic potential. These studies can help in identifying the key pharmacophoric features required for the desired biological activity.
Interactive Table: Hypothetical Computational SAR Data for a Series of 1-(3-aminopropoxy)-9,10-anthraquinone Analogues
| Analogue | Modification | Calculated logP | HOMO Energy (eV) | Predicted Activity (IC50, µM) |
| 1 | None | 2.8 | -6.2 | 5.1 |
| 2 | N-methylation | 3.1 | -6.1 | 4.5 |
| 3 | N-acetylation | 2.5 | -6.5 | 8.2 |
| 4 | 4-OH substitution | 2.6 | -6.0 | 3.8 |
Future Research Directions and Unexplored Potential
Exploration of Novel Synthetic Routes for Diverse Substitutions
The future synthesis of 9,10-Anthracenedione, 1-(3-aminopropoxy)- and its analogs will likely focus on creating a diverse library of related compounds for structure-activity relationship (SAR) studies. Established methods for functionalizing the anthraquinone (B42736) core, such as nucleophilic aromatic substitution and copper-catalyzed Ullmann-type reactions, provide a robust foundation. iitk.ac.inorganic-chemistry.orgnih.gov
A primary route to introducing the aminopropoxy chain involves the reaction of a leaving group at the C1 position of the anthraquinone ring (e.g., a halogen or sulfonate group) with 3-aminopropan-1-ol. capes.gov.br However, future research could explore modifying this pathway for greater diversity. For instance, employing a variety of substituted haloanthraquinones and a broader range of amino-alcohols would allow for fine-tuning of the compound's properties.
The Ullmann condensation, a classic method for forming C-N and C-O bonds, is particularly promising. organic-chemistry.orgbyjus.com Modern advancements, such as microwave-assisted protocols, have significantly improved reaction times and yields, making the synthesis of large libraries more feasible. biocrick.comrsc.org Research could focus on optimizing these conditions for the 1-(3-aminopropoxy) moiety and exploring one-pot syntheses where the anthraquinone core is built and functionalized in a single sequence.
Advanced Investigations into Photo-Induced Chemical Transformations
Anthraquinone derivatives are well-known for their rich photochemistry, a property that is highly dependent on the nature and position of their substituents. researchgate.net The introduction of the aminopropoxy group, which contains both an electron-donating ether oxygen and an amino group, is expected to significantly influence the molecule's interaction with light.
Future investigations should focus on characterizing the photophysical properties of 9,10-Anthracenedione, 1-(3-aminopropoxy)-, including its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. ias.ac.inacs.org The interaction between the lone pair electrons on the nitrogen and oxygen atoms with the anthraquinone π-system likely facilitates an intramolecular charge transfer (ICT) state upon photoexcitation. researchgate.net The polarity of the solvent environment is expected to play a crucial role in the energy of this ICT state and, consequently, the compound's fluorescent properties. ias.ac.in
A key area of unexplored potential lies in its activity as a photosensitizer. Many aminoanthraquinones can generate reactive oxygen species (ROS) like singlet oxygen upon irradiation. mdpi.com Future studies could quantify the singlet oxygen quantum yield of the title compound and investigate its potential in applications such as photodynamic therapy or photocatalysis. nih.gov Understanding the mechanisms of photodegradation will also be critical, as this determines the compound's stability and suitability for light-driven applications. rsc.org
High-Throughput Screening and Lead Optimization in Biochemical Research
The vast biological activities associated with the anthraquinone family, including anticancer, antibacterial, and antifungal properties, make 9,10-Anthracenedione, 1-(3-aminopropoxy)- a prime candidate for extensive biochemical investigation. biointerfaceresearch.com High-throughput screening (HTS) offers a powerful platform to rapidly assess the compound's potential against a wide array of biological targets. mdpi.comnih.govrug.nl
Future research should involve screening this compound and a library of its derivatives against various cancer cell lines to identify potential cytotoxic effects. nih.gov Studies on closely related hydroxy- and 3-alkylaminopropoxy-9,10-anthraquinones have demonstrated significant inhibitory activity against liver and colon cancer cells, suggesting this would be a fruitful area of investigation. The terminal primary amine of the aminopropoxy chain offers a reactive handle for further derivatization, allowing for lead optimization to improve potency and selectivity.
Beyond anticancer research, HTS can be used to explore other biological activities. For example, anthraquinones have been identified as inhibitors of enzymes like Hsp90 and can interfere with protein-protein interactions. mdpi.com Virtual screening and molecular docking could be employed to predict potential biological targets before undertaking extensive experimental assays, streamlining the discovery process. mdpi.com
Integration into Multi-Functional Hybrid Materials
The unique combination of a rigid, redox-active anthraquinone core and a flexible, reactive aminopropoxy side chain makes this compound an excellent building block for novel multi-functional materials. nih.govacs.org The terminal amine group is particularly useful as it can be readily incorporated into polymer backbones or used to graft the molecule onto surfaces.
One promising direction is the development of redox-active polymers for energy storage applications. Anthraquinone-based polymers are being explored as cathode materials in rechargeable batteries due to their stable and reversible redox properties. nih.govrsc.org The aminopropoxy chain could be polymerized, for instance, with diisocyanates to form polyureas, embedding the anthraquinone unit into a polymeric matrix.
Another area of future research is in the creation of chemical sensors. The fluorescence of the anthraquinone core can be sensitive to its local environment. mdpi.com By incorporating 9,10-Anthracenedione, 1-(3-aminopropoxy)- into a polymer matrix, it may be possible to develop materials that exhibit a change in color or fluorescence in the presence of specific analytes, such as metal ions or pH changes. nih.gov Furthermore, its integration into polymer composites could lead to "smart" materials, such as packaging that changes color to indicate spoilage or materials with enhanced thermal stability and resistance to weathering. nih.gov
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : The 3-aminopropoxy chain produces distinct signals: (i) a triplet for –OCH₂CH₂CH₂NH₂ (δ ~3.6–4.0 ppm), (ii) a multiplet for –CH₂NH₂ (δ ~2.6–3.0 ppm), and (iii) NH₂ protons (δ ~1.8–2.2 ppm, broad if free) .
- UV-Vis : Anthracenedione derivatives exhibit strong absorbance in the 300–400 nm range (π→π* transitions); substituents like –NH₂ or –O– may shift λ_max due to electron-donating effects .
- FTIR : Confirm the presence of –NH₂ (stretch ~3350 cm⁻¹) and C=O (stretch ~1660 cm⁻¹) .
Advanced: What strategies minimize side reactions (e.g., oxidation, oligomerization) during synthesis of 1-(3-aminopropoxy)-9,10-anthracenedione?
Q. Methodological Answer :
- Protection of –NH₂ : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the amine during synthesis, followed by deprotection with TFA or hydrogenolysis .
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of anthracenedione’s quinone moiety .
- Low-Temperature Conditions : For coupling steps, maintain temperatures <60°C to avoid thermal degradation .
- Real-Time Monitoring : Use TLC or HPLC-MS to detect intermediates and adjust reaction parameters promptly .
Advanced: How do computational models predict the electronic and photophysical properties of 1-(3-aminopropoxy)-9,10-anthracenedione?
Q. Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to determine HOMO-LUMO gaps; the 3-aminopropoxy group may lower the gap by ~0.5 eV compared to unsubstituted anthracenedione, enhancing charge-transfer properties .
- TD-DFT : Predict UV-Vis spectra by simulating electronic transitions; compare with experimental λ_max to validate accuracy .
- Solvent Effects : Incorporate polarizable continuum models (e.g., PCM for DMSO or H₂O) to assess solvatochromic shifts .
Advanced: What experimental designs assess the solubility and stability of 1-(3-aminopropoxy)-9,10-anthracenedione in biological media?
Q. Methodological Answer :
- Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C; quantify via UV-Vis calibration curves .
- Stability Tests : Incubate compound in PBS with 10% FBS at 37°C; monitor degradation via HPLC over 24–72 hours .
- Lyophilization : For long-term storage, lyophilize from tert-butanol/water mixtures to prevent aggregation .
Advanced: How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved for aminoalkoxy-substituted anthracenediones?
Q. Methodological Answer :
- Variable Temperature (VT) NMR : Heat samples to 50–60°C in DMSO-d₆ to reduce rotational barriers and clarify –NH₂ proton splitting .
- COSY/NOESY : Identify coupling between –OCH₂– and –CH₂NH₂ protons to confirm connectivity .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish –NH₂ signals from impurities .
Basic: What safety protocols are critical when handling 1-(3-aminopropoxy)-9,10-anthracenedione in the lab?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles; avoid skin contact due to potential sensitization .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DEAD) .
- Spill Management : Absorb spills with vermiculite; dispose as hazardous waste .
Advanced: What mechanistic insights explain the reactivity of 1-(3-aminopropoxy)-9,10-anthracenedione in photooxidation reactions?
Q. Methodological Answer :
- Singlet Oxygen Generation : The anthracenedione core acts as a photosensitizer; quantify ¹O₂ yield using 9,10-dimethylanthracene (DMA) as a trap, monitored via UV decay at 380 nm .
- Electron Transfer : Electrochemical studies (cyclic voltammetry) reveal reduction potentials (~-0.8 V vs. SCE) indicative of electron-accepting capacity .
- Quenching Experiments : Add NaN₃ (¹O₂ quencher) or DABCO (electron donor) to distinguish Type I/II photoreaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
